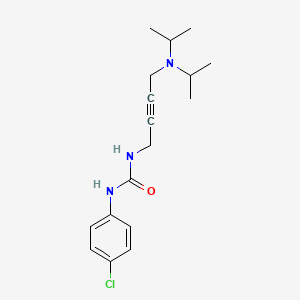
3,4-Bis(Hydroxymethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, such as 4,5,9,10-tetrahydrothieno[3’,4;5,6]-cycloocta[1,2-c]thiophene, 1H,4H-thieno[3,4-d][1,2]dioxine, 4-(hydroxymethyl)thiophene-3-carbaldehyde, has been found. This approach is based on consecutive transformations of bis(2-chloropropenyl) sulfide .Molecular Structure Analysis
The molecular structure of 3,4-Bis(Hydroxymethyl)thiophene is represented by the formula C6H8O2S. It is a heterocyclic compound, meaning it contains a ring structure made up of more than one kind of atom, in this case, carbon, hydrogen, oxygen, and sulfur.Chemical Reactions Analysis
The reactivity of 3,4-Bis(Hydroxymethyl)thiophene derivatives has been studied. For example, the reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction, and the possibility of obtaining bifunctional derivatives with the participation of both thiophene rings has been shown .Applications De Recherche Scientifique
1. Applications in Conducting Polymers
3,4-Bis(Hydroxymethyl)thiophene and its derivatives are primarily utilized in the development of conducting polymers. For example, a study reported the synthesis of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers for electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, making them suitable for electronic applications (Sotzing, Reynolds, & Steel, 1996). Similarly, other derivatives have been synthesized as precursors for conducting polymers, potentially useful in electronics (Fazio, Gabriele, Salerno, & Destri, 1999).
2. Electropolymerization Behavior
Research has focused on the electropolymerization behavior of 3,4-Bis(Hydroxymethyl)thiophene derivatives. Studies involving β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications reveal insights into their stability, fluorescence properties, and electrochemical behavior, contributing to the development of polymers with potential optoelectronic applications (Pardieu et al., 2013).
3. Development of Organic Electronics
There is significant interest in using 3,4-Bis(Hydroxymethyl)thiophene derivatives for organic electronics. For instance, the synthesis of conjugated microporous polymers derived from thiophene or 3,4-ethylenedioxythiophene derivatives has been reported, indicating their use in organic thin-film transistors and photovoltaic devices (Jiang et al., 2010). Additionally, compounds like 3,4-ethylenedioxythiophene bridged donor-acceptor molecules have been synthesized for dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiencies (Liu et al., 2008).
Propriétés
IUPAC Name |
[4-(hydroxymethyl)thiophen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVBDQQMMKMNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(Hydroxymethyl)thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)


![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)






![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)